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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4′-Bis(9-ethyl-3-carbazovinylene)-1,1′-biphenyl involves the reaction of 9-ethyl-3-carbazole with 4,4′-dibromobiphenyl under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst such as palladium acetate, a phosphine ligand, and a base like potassium carbonate in a solvent such as toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 100-120°C .
Industrial Production Methods
In industrial settings, the production of 4,4′-Bis(9-ethyl-3-carbazovinylene)-1,1′-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography to obtain the desired quality for use in OLED applications .
Chemical Reactions Analysis
Types of Reactions
4,4′-Bis(9-ethyl-3-carbazovinylene)-1,1′-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Car
Properties
CAS No. |
158604-97-8 |
---|---|
Molecular Formula |
C10H15BO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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